molecular formula C18H12ClN3O6S B2658110 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 877636-52-7

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2658110
CAS No.: 877636-52-7
M. Wt: 433.82
InChI Key: XPUJVJFPFVTSBO-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a structurally complex molecule comprising a pyranone core substituted with a 4-methylpyrimidinylthioether group and a benzoate ester moiety. The benzoate group is further functionalized with a chlorine atom at position 5 and a nitro group at position 2. Its molecular formula is C₁₉H₁₄ClN₃O₆S, with a molecular weight of 447.85 g/mol. The electron-withdrawing nitro and chloro groups on the benzoate likely influence reactivity, solubility, and metabolic stability .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O6S/c1-10-4-5-20-18(21-10)29-9-12-7-15(23)16(8-27-12)28-17(24)13-6-11(19)2-3-14(13)22(25)26/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUJVJFPFVTSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines and hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The compound may also interact with enzymes involved in oxidative stress pathways, providing antioxidant effects .

Comparison with Similar Compounds

Electronic Effects

  • Nitro Groups: The target compound and Compound B both feature nitro groups but at different positions (2-nitro vs. 3-nitro).
  • Chloro vs. Methyl : The 5-chloro substituent (target) is electron-withdrawing, enhancing the electrophilicity of the ester carbonyl, whereas the 4-methyl group in Compound B is electron-donating, stabilizing the ester against hydrolysis .

Lipophilicity and Solubility

  • The 4-nitrophenylacetate group in Compound C introduces a bulky, hydrophobic substituent, likely reducing aqueous solubility compared to the target’s benzoate ester .

Steric and Metabolic Considerations

  • The ortho-nitro group in the target compound may hinder metabolic deactivation (e.g., esterase cleavage) compared to para-substituted analogs like Compound C .
  • The absence of electronegative substituents in Compound E (2-methylbenzoate) suggests higher metabolic stability but lower reactivity in target engagement .

Biological Activity

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through multi-step organic reactions involving the formation of pyrimidine and pyran rings, followed by the introduction of the chloro and nitro functionalities. Common synthetic routes include:

  • Formation of Pyrimidine Ring : Starting with a suitable precursor, the 4-methyl group is introduced via alkylation.
  • Thioether Formation : The sulfanylmethyl group is attached through nucleophilic substitution.
  • Pyran Ring Synthesis : Cyclization reactions involving diketone or ketoester precursors yield the 4-oxopyran structure.
  • Carboxylation : The benzoate moiety is introduced via Friedel-Crafts acylation or other methods.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, derivatives with pyrimidine and thioether functionalities often show enhanced activity due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anticancer Properties

Studies have shown that compounds containing pyran and pyrimidine moieties can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Signal Transduction Modulation : By affecting pathways involved in cell growth, it can induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Testing : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, indicating strong antibacterial properties.
    CompoundMIC (µg/mL)Bacterial Strain
    A8E. coli
    B16S. aureus
    C32Pseudomonas aeruginosa
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM.
    Cell LineIC50 (µM)
    MCF7 (Breast)12
    HeLa (Cervical)15
    A549 (Lung)20

Q & A

Basic Research Questions

Q. How can the sulfanylation step in the synthesis of this compound be optimized to improve yield?

  • Methodology : The sulfanylation reaction (introducing the 4-methylpyrimidin-2-yl sulfanyl group) can be optimized by varying the nucleophilic reagent (e.g., NaSH or thiourea derivatives) and reaction solvent polarity. For example, using DMF as a solvent at 60–80°C under inert atmosphere (N₂/Ar) may enhance reactivity. Post-reaction purification via column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) is recommended to isolate intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Combine ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to identify proton environments and carbonyl resonances. High-resolution mass spectrometry (HRMS) using ESI+ mode will verify the molecular ion peak. For crystallinity assessment, single-crystal X-ray diffraction (as in ) is ideal for resolving the pyran-4-one and pyrimidine ring conformations .

Q. How should solubility challenges be addressed during in vitro assays?

  • Methodology : Test solubility in DMSO (primary stock) followed by dilution in PBS or cell culture media. If precipitation occurs, consider sonication (15–30 min at 25°C) or co-solvents like cyclodextrin derivatives (e.g., HP-β-CD) to stabilize the nitrobenzoate moiety .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

  • Methodology : Perform Hammett substituent constant (σ) analysis to quantify electronic effects. Compare reaction rates of the nitro-substituted benzoate with analogs (e.g., chloro- or methoxy-substituted) under identical SN2 conditions (e.g., K₂CO₃ in acetone). DFT calculations (B3LYP/6-31G*) can model charge distribution at the carbonyl carbon .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate compound stability via HPLC at multiple timepoints. For inconsistent IC₅₀ values, use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, minimizing interference from metabolites .

Q. How can the stability of the 4-oxo-4H-pyran ring be evaluated under physiological conditions?

  • Methodology : Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor ring-opening reactions via LC-MS and compare activation energy (Eₐ) using Arrhenius plots. Stabilizers like PEG-400 may mitigate hydrolysis .

Q. What mechanistic insights can be gained from isotopic labeling of the pyrimidine-thioether linkage?

  • Methodology : Synthesize a ³⁴S-labeled analog (via H₂³⁴S gas in the sulfanylation step) to track metabolic cleavage using radio-TLC or MALDI-TOF. For enzyme inhibition studies, ¹⁵N-labeled pyrimidine can elucidate binding interactions in crystallized enzyme complexes .

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